molecular formula C20H14ClN3O4S B3709887 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide

Cat. No.: B3709887
M. Wt: 427.9 g/mol
InChI Key: DKODFFIWYZIBLP-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound with the molecular formula C20H14ClN3O4S. This compound is characterized by the presence of a chlorophenoxy group, a phenylcarbamothioyl group, and a nitrobenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-nitrophenyl isothiocyanate to form an intermediate compound. This intermediate is then reacted with 2-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of reduced nitro compounds.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it useful in research related to enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
  • N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

Uniqueness

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and protein interactions.

Properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S/c21-13-5-9-15(10-6-13)28-16-11-7-14(8-12-16)22-20(29)23-19(25)17-3-1-2-4-18(17)24(26)27/h1-12H,(H2,22,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKODFFIWYZIBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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